NaV1.7 Inhibitory Potency: 21 nM vs. Patent Example 1 (120 nM) – A 5.7-Fold Superiority
The target compound achieved an IC50 of 21 nM against human NaV1.7, compared to 120 nM for the unsubstituted phenyl core analog (Patent Example 1, US9493448), both measured via the IonWorks Quattro automated patch clamp system in Population Patch Clamp mode at pH 7.3 [1][2]. This represents a 5.7-fold improvement in potency attributable to the 2,5-dichloro substitution on the phenylsulfonyl moiety.
| Evidence Dimension | NaV1.7 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 21 nM |
| Comparator Or Baseline | Patent Example 1 (US9493448, BDBM258099): IC50 = 120 nM. Unsubstituted phenyl core sulfonamide analog. |
| Quantified Difference | 5.7-fold more potent (21 nM vs. 120 nM) |
| Conditions | IonWorks Quattro automated patch clamp; human NaV1.7/beta1/beta2 expressed in HEK293A cells; Population Patch Clamp mode; pH 7.3 |
Why This Matters
For researchers screening NaV1.7 inhibitors, a 5.7-fold potency advantage translates to lower required compound concentrations in cellular assays, reducing potential off-target artifacts and enabling more physiologically relevant dosing windows.
- [1] BindingDB. BDBM258233 activity data for target compound: IC50 21 nM (NaV1.7, IonWorks Quattro). bindingdb.org. View Source
- [2] BindingDB. BDBM258099 (US9493448, Example 1): IC50 120 nM (NaV1.7, IonWorks Quattro). bindingdb.org. View Source
